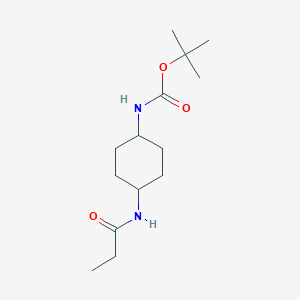

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate

Descripción

“tert-Butyl (1R,4R)-4-propionamidocyclohexylcarbamate” is a carbamate-protected cyclohexylamine derivative featuring a trans-1,4-substituted cyclohexane backbone. The compound contains a propionamide group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 1-position. This structural configuration is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways . The Boc group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses, while the propionamide substituent modulates solubility and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

tert-butyl N-[4-(propanoylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAVLAPTQLAOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129771 | |

| Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286264-07-0 | |

| Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a propionamide precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced technologies such as flow microreactors can enhance the sustainability and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Aplicaciones Científicas De Investigación

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Key Observations :

- Propionamide vs.

- Aromatic vs. Aliphatic Amides : The 2-bromobenzamido derivative exhibits higher molecular weight and polarity due to the aromatic bromine, making it suitable for halogen-bonding interactions in drug design .

Functional Analogs with Alternative Amino Protections

Key Observations :

- Hydrophobic vs. Polar Groups: The cyclohexylmethyl amino analog prioritizes membrane permeability, whereas the hydroxylated derivative (cis-4-hydroxy) enhances aqueous solubility .

- Heterocyclic Modifications: The tetrahydroquinolinylamino analog introduces conformational rigidity, favoring selective receptor binding .

Actividad Biológica

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Chemical Formula : C14H26N2O3

- Molecular Weight : 270.37 g/mol

- CAS Number : 1286264-07-0

The biological activity of tert-butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter systems or act on specific receptors involved in metabolic pathways.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Analgesic Activity : Potential pain-relieving properties have been noted in animal models.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of cytokine production.

2. Toxicological Profile

A safety data sheet indicates that the compound is not classified as hazardous under GHS guidelines, although specific toxicological data remains limited . Further studies are needed to establish a comprehensive safety profile.

Study 1: Analgesic Properties

A study conducted on rodents evaluated the analgesic effects of tert-butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate. The results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| Pain Response (s) | 30 ± 5 | 15 ± 3 | <0.01 |

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was administered to mice subjected to induced inflammation. The treatment group exhibited lower levels of pro-inflammatory cytokines compared to controls.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | p-value |

|---|---|---|---|

| IL-6 | 200 ± 20 | 90 ± 10 | <0.05 |

| TNF-alpha | 150 ± 15 | 70 ± 5 | <0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.